

A Critical Review of Early Soviet Research on Pangamic Acid ("Vitamin B15")

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pangamic acid, designated "vitamin B15" in the former Soviet Union, was the subject of considerable research and clinical interest in the mid-20th century. Soviet scientists claimed a wide range of therapeutic and performance-enhancing benefits, from improved oxygen utilization and enhanced athletic endurance to the treatment of cardiovascular and liver diseases. This technical guide provides a comprehensive review of this early Soviet research, focusing on the available quantitative data, experimental methodologies, and purported mechanisms of action. However, a critical analysis of the literature reveals significant methodological shortcomings, including a lack of controlled experimentation and inconsistent chemical formulations, which challenge the validity of the original claims. This paper aims to present the Soviet-era research on pangamic acid in a structured format, offering valuable historical context and a critical perspective for modern researchers and drug development professionals.

Introduction: The Enigma of "Pangamic Acid"

First isolated from apricot kernels, pangamic acid was introduced to the scientific community in the 1950s.^[1] While it was termed "vitamin B15," it does not meet the scientific definition of a vitamin, as there is no evidence of a deficiency disease associated with its absence from the diet.^{[2][3]} The chemical identity of "pangamic acid" itself is a significant point of contention. The original formulation was described as d-gluconodimethylamino acetic acid, but subsequent

analyses of substances marketed as pangamic acid have revealed a variety of compositions, including mixtures containing dimethylglycine (DMG), calcium gluconate, and even diisopropylamine dichloroacetate.[2][3]

Much of the early clinical research on pangamic acid was conducted in the Soviet Union, where it was investigated for a broad spectrum of applications.[1][2] This research, often published in Russian-language journals, gained some international attention, particularly for its claims related to athletic performance and cardiovascular health.[4][5] However, the quality of this research has been a subject of debate, with many studies described as anecdotal and lacking the rigorous, controlled methodologies expected in modern clinical science.[2]

This guide will synthesize the available information from and about the early Soviet studies, presenting the data in a clear and structured manner, while also providing a critical evaluation of its scientific merit.

Purported Therapeutic Applications and Supporting Data

Soviet research attributed a wide array of therapeutic effects to pangamic acid, primarily focusing on its role in improving cellular respiration and acting as a methyl donor.[3][6] The following sections summarize the key claims and present the available quantitative data.

Cardiovascular Disease

A significant body of Soviet research focused on the use of pangamic acid in treating various cardiovascular ailments. A collection of Russian papers reported on clinical trials involving over 1,000 patients with cardiovascular diseases, claiming a positive effect in 80-90% of cases.[6]

Table 1: Reported Dosages of Calcium Pangamate in Soviet Cardiovascular Studies[6]

Administration Route	Daily Dosage	Treatment Duration
Intramuscular Injection	15-20 mg	20-30 days
Intra-abdominal Injection	40-50 mg	Not Specified
Oral	50-100 mg	Not Specified

Disclaimer: The data in this table is derived from secondary sources summarizing Soviet-era publications. The primary studies often lack detailed descriptions of patient populations, disease severity, and control groups.

Athletic Performance and Exercise Metabolism

Pangamic acid was widely used by Soviet athletes with the belief that it enhanced endurance and accelerated recovery.[\[1\]](#)[\[5\]](#) The proposed mechanism was an improvement in oxygen utilization by tissues and a reduction in the buildup of lactic acid during strenuous exercise.[\[5\]](#)
[\[7\]](#)

One of the few specific studies cited in Western reviews is by Karpuchina et al. (1967).[\[4\]](#) This study reportedly showed that calcium pangamate helped maintain stable blood sugar levels and reduced serum lactate during physical exertion.[\[4\]](#) Another study mentioned that athletes given 100 or 300 mg of calcium pangamate for three days showed improved adaptation to muscular activity.[\[7\]](#)

Table 2: Summary of a Soviet Study on the Effects of Calcium Pangamate on Exercise Metabolism (Based on Karpuchina et al., 1967 as cited in secondary sources[\[4\]](#))

Intervention	Reported Outcome
Calcium Pangamate	Maintained proper blood sugar concentration
Reduced serum lactate	
Reduced discrepancy between oxidized and reduced glutathione	

Note: This information is based on an English summary of the original Soviet study. The full experimental protocol, including the number of subjects, type of exercise, and specific measurement techniques, is not available in the reviewed literature.

Liver Function and Detoxification

Soviet researchers also investigated pangamic acid for its potential to protect the liver. It was claimed to prevent fatty infiltration of the liver and act as a methyl donor, which is crucial for various metabolic processes, including detoxification.[\[6\]](#) One study by Udalov (1965)

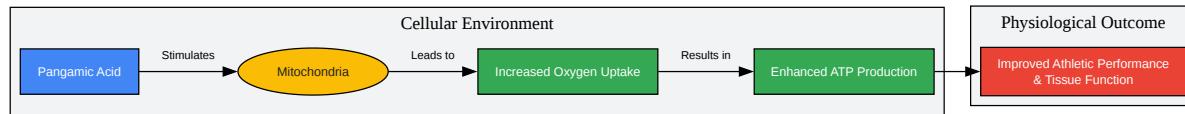
suggested that pangamic acid could serve as a methyl donor for the methylation of nicotinic acid in individuals on a protein-deficient diet.[6]

Hypothesized Mechanisms of Action

The Soviet literature proposed several mechanisms to explain the purported effects of pangamic acid. These were largely theoretical and lacked rigorous experimental validation.

Enhanced Cellular Respiration

The primary hypothesis was that pangamic acid improves oxygen utilization at the cellular level, particularly under hypoxic (low oxygen) conditions.[3] This was thought to be beneficial for both athletic performance and in clinical situations where oxygen supply to tissues is compromised.

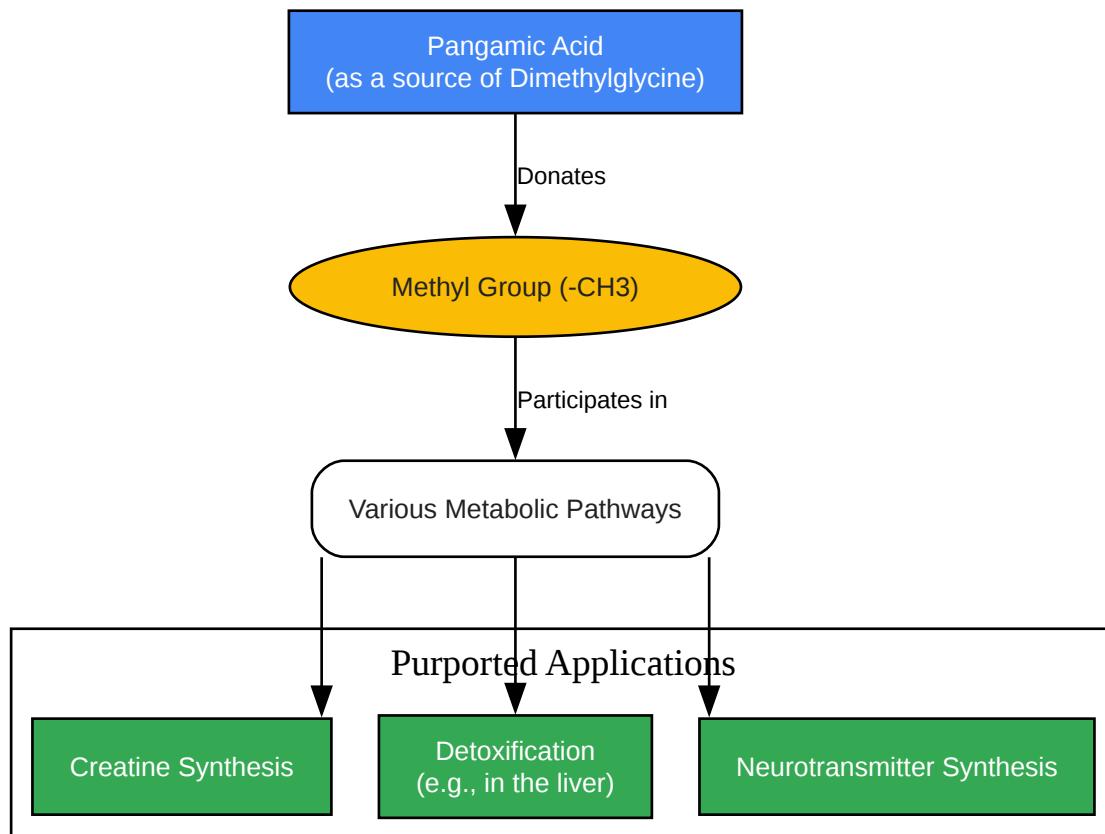


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Caption: Hypothesized pathway of pangamic acid enhancing cellular respiration.

Role as a Methyl Donor

Pangamic acid was also proposed to function as a methyl donor. Methyl groups are vital for numerous biochemical reactions, including the synthesis of creatine and the detoxification of harmful substances. This hypothesized role was used to explain its purported benefits for liver health and overall metabolic function.



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Caption: Hypothesized role of pangamic acid as a methyl group donor.

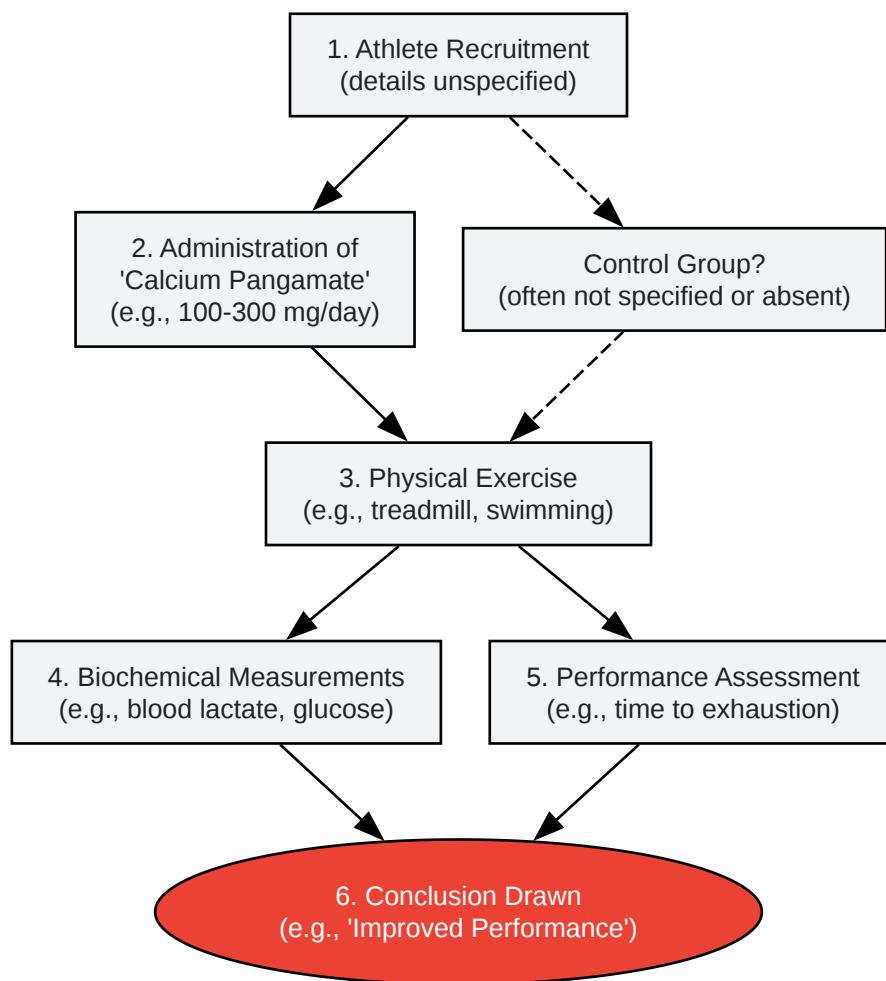
Experimental Protocols: A Critical Void

A significant limitation of the early Soviet research on pangamic acid is the lack of detailed experimental protocols in the available literature. While dosages and treatment durations are sometimes mentioned, crucial details for scientific replication and validation are consistently absent. These include:

- Subject Selection and Blinding: Little information is available on how subjects were selected for clinical studies, whether there were control groups, and if the studies were blinded. Much of the research appears to have been observational or anecdotal.^[2]
- Chemical Composition: The exact chemical composition of the "pangamic acid" used in many studies was not specified, making it impossible to attribute the observed effects to a single, defined substance.^[2]

- Analytical Methods: The specific laboratory methods used to measure biochemical parameters like blood lactate or glutathione are not described in detail.
- Statistical Analysis: Reports on the outcomes of these studies rarely include rigorous statistical analysis to support the claims of efficacy.

The following diagram illustrates a generalized and inferred workflow for the Soviet athletic performance studies, based on the limited information available.



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Caption: Inferred experimental workflow of early Soviet athletic studies.

Critical Assessment and Conclusion for Modern Researchers

The early Soviet research on pangamic acid presents a fascinating case study in the history of pharmacology and sports medicine. The claims were broad and compelling, leading to its popularity within the Soviet Union and among some athletes internationally. However, from a modern scientific perspective, this body of work is fraught with limitations that make its conclusions unreliable.

For researchers, scientists, and drug development professionals, the key takeaways are:

- The Importance of a Well-Defined Active Substance: The ambiguity surrounding the chemical nature of "pangamic acid" underscores the critical need for a precisely characterized compound in any research or development program.
- The Necessity of Rigorous Experimental Design: The lack of placebo controls, blinding, and proper statistical analysis in the Soviet studies makes it impossible to distinguish true pharmacological effects from placebo effects or other confounding variables.
- The Value of Replicability: The absence of detailed protocols prevents other researchers from attempting to replicate and validate the original findings.

In conclusion, while the early Soviet research on pangamic acid generated intriguing hypotheses about cellular metabolism and physical performance, it does not provide a credible scientific foundation for the claimed benefits. The body of work should be viewed as a historical artifact that highlights the evolution of research standards. Modern research into any of the compounds that have been labeled "pangamic acid," such as N,N-Dimethylglycine, requires new, well-controlled studies that adhere to contemporary scientific and ethical standards. The Soviet-era claims remain largely unsubstantiated by rigorous evidence.

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